molecular formula C27H25N3O B11123027 (4-Benzylpiperidino)[2-(4-pyridyl)-4-quinolyl]methanone

(4-Benzylpiperidino)[2-(4-pyridyl)-4-quinolyl]methanone

Cat. No.: B11123027
M. Wt: 407.5 g/mol
InChI Key: ZSZQFVUZLOQCRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Benzylpiperidino)[2-(4-pyridyl)-4-quinolyl]methanone is a complex organic compound that features a piperidine ring, a pyridine ring, and a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperidino)[2-(4-pyridyl)-4-quinolyl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline derivative, followed by the introduction of the pyridine ring, and finally the attachment of the benzylpiperidine moiety. Each step requires specific reagents and conditions, such as:

    Quinoline Synthesis: This can be achieved through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Pyridine Introduction: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the quinoline intermediate.

    Benzylpiperidine Attachment: The final step involves the reaction of the intermediate with benzylpiperidine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperidino)[2-(4-pyridyl)-4-quinolyl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring to tetrahydroquinoline.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace a leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(4-Benzylpiperidino)[2-(4-pyridyl)-4-quinolyl]methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-Benzylpiperidino)[2-(4-pyridyl)-4-quinolyl]methanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: A simpler compound with a piperidine ring and a benzyl group.

    4-Pyridyl phenyl ketone: Contains a pyridine ring and a phenyl ketone group.

    Quinoline derivatives: Various compounds with a quinoline ring structure.

Uniqueness

(4-Benzylpiperidino)[2-(4-pyridyl)-4-quinolyl]methanone is unique due to its combination of three distinct ring systems (piperidine, pyridine, and quinoline) in a single molecule. This structural complexity provides it with unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H25N3O

Molecular Weight

407.5 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-(2-pyridin-4-ylquinolin-4-yl)methanone

InChI

InChI=1S/C27H25N3O/c31-27(30-16-12-21(13-17-30)18-20-6-2-1-3-7-20)24-19-26(22-10-14-28-15-11-22)29-25-9-5-4-8-23(24)25/h1-11,14-15,19,21H,12-13,16-18H2

InChI Key

ZSZQFVUZLOQCRA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=NC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.